molecular formula C22H17NO6 B7738600 MFCD02333465

MFCD02333465

Cat. No.: B7738600
M. Wt: 391.4 g/mol
InChI Key: PZSILZQOFBIMNF-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02333465 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications

Preparation Methods

    Synthetic Routes: The synthesis may involve multi-step organic reactions, including condensation, cyclization, and functional group modifications.

    Reaction Conditions: These reactions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors and optimized conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

MFCD02333465 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Reagents like acids, bases, and specific catalysts are used under controlled temperatures and pressures to facilitate these reactions.

    Major Products: The products formed depend on the type of reaction and the reagents used, often leading to derivatives with modified functional groups.

Scientific Research Applications

MFCD02333465 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules, potentially leading to new insights in biochemistry and molecular biology.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of materials, coatings, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism by which MFCD02333465 exerts its effects involves interactions at the molecular level:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

MFCD02333465 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include those used in similar applications or studied for similar properties.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6/c1-3-27-21(24)16(13-23)10-14-8-9-18(19(11-14)26-2)29-22(25)20-12-15-6-4-5-7-17(15)28-20/h4-12H,3H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSILZQOFBIMNF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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